molecular formula C14H8O4 B14513910 Acenaphthylene-5,6-dicarboxylic acid CAS No. 63250-08-8

Acenaphthylene-5,6-dicarboxylic acid

Cat. No.: B14513910
CAS No.: 63250-08-8
M. Wt: 240.21 g/mol
InChI Key: BYQOHUFFIJIYDQ-UHFFFAOYSA-N
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Description

Acenaphthylene-5,6-dicarboxylic acid is a polycyclic aromatic compound with two carboxyl groups attached to the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acenaphthylene-5,6-dicarboxylic acid typically involves the electrochemical carboxylation of acenaphthylene. This process includes the insertion of carbon dioxide into the acenaphthylene molecule, leading to the formation of carboxylic acid derivatives . The reaction conditions, such as the choice of cathode material, current density, and carbon dioxide pressure, significantly influence the yield and selectivity of the product .

Industrial Production Methods: While the electrochemical method is commonly used in laboratory settings, industrial production may involve more scalable processes. These could include the oxidation of acenaphthene derivatives or the use of catalytic systems to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Acenaphthylene-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acenaphthenequinone, acenaphthene dihydrodiol, and various substituted acenaphthylene derivatives .

Mechanism of Action

The mechanism of action of acenaphthylene-5,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

  • Naphthalene-1,8-dicarboxylic acid
  • Acenaphthenequinone
  • Acenaphthene-1,2-dicarboxylic acid

Comparison: Acenaphthylene-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene core. This structural feature imparts distinct chemical and physical properties, making it more reactive in certain types of chemical reactions compared to its analogs .

Properties

CAS No.

63250-08-8

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

acenaphthylene-5,6-dicarboxylic acid

InChI

InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18)

InChI Key

BYQOHUFFIJIYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O

Origin of Product

United States

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